molecular formula C19H22N2O4 B2760094 6-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 915868-21-2

6-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one

Cat. No. B2760094
M. Wt: 342.395
InChI Key: XILMQSYMPGNRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one” is a novel sirtuin-modulating compound . Sirtuins are a family of proteins that regulate cellular health. This compound may be used for increasing the lifespan of a cell, and treating and/or preventing a wide variety of diseases and disorders including, for example, diseases or disorders related to aging or stress, diabetes, obesity, neurodegenerative diseases, cardiovascular disease, blood clotting disorders, inflammation, cancer, and/or flushing as well as diseases or disorders that would benefit from increased mitochondrial activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It contains a chromen-2-one group, a methoxy group, a piperazine group, and a 2-methylallyl group . The exact arrangement of these groups in the molecule would determine its three-dimensional structure and potentially its biological activity.

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that certain derivatives of 6-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one exhibit significant antibacterial activity. For instance, studies on new 6-(2-oxo-3-[(4-arylpiperazino)carbonyl]-2H-6-chromenyl-methyl)-3-[(4-arylpiperazino)carbonyl]-2H-2-chromenone derivatives have shown potent inhibitory activity against various human pathogenic strains. The presence of 4-methoxyphenyl, 4-fluorophenyl, 4-nitrophenyl, and 4-hydroxyphenyl moieties in the piperazine ring notably enhances this activity, demonstrating the compound's potential as a lead for developing new antibacterial agents (Nagaraj et al., 2019).

Anticancer Activity

Derivatives of 6-methoxy-3-(4-(2-methylallyl)piperazine-1-carbonyl)-2H-chromen-2-one have also been explored for their potential anticancer properties. For example, compounds synthesized through an efficient multi-component one-pot synthesis were tested against human breast cancer cell lines and human embryonic kidney cells, showing better anti-proliferative activities compared to the drug curcumin. This suggests a promising avenue for the development of new anticancer therapies (Parveen et al., 2017).

Anti-inflammatory and Antimicrobial Agent

A series of novel derivatives of 6-methoxy-2-(piperazin-1-yl)-4H-chromen-4-one have been prepared and screened for their anti-inflammatory and antimicrobial activities. These compounds showed significant inhibitory activity against pro-inflammatory cytokines and displayed potent antimicrobial activity, suggesting their utility as potential anti-inflammatory and antimicrobial agents (Hatnapure et al., 2012).

properties

IUPAC Name

6-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13(2)12-20-6-8-21(9-7-20)18(22)16-11-14-10-15(24-3)4-5-17(14)25-19(16)23/h4-5,10-11H,1,6-9,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILMQSYMPGNRPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1CCN(CC1)C(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one

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